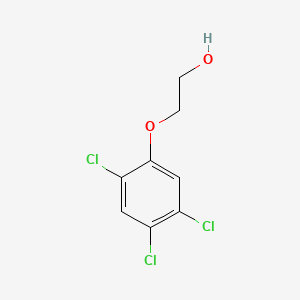

2-(2,4,5-Trichlorophenoxy)ethanol

Description

Historical Context and Research Significance within Chlorophenoxy Chemistry

The study of chlorophenoxy compounds gained prominence in the mid-20th century with the development of synthetic auxin herbicides. wikipedia.orgbritannica.com One of the most well-known of these was 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent herbicide used to control broad-leaved weeds. wikipedia.orgherts.ac.uk The synthesis and application of 2,4,5-T and related compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) became a major focus of agricultural and chemical research. britannica.com

The significance of 2-(2,4,5-Trichlorophenoxy)ethanol (TCPE) in this context arises primarily from its role as a potential intermediate, byproduct, or derivative in the synthesis of other chlorophenoxy compounds. prepchem.comnih.gov Research into the synthesis of 2,4,5-T, for instance, involved the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid. wikipedia.org Variations in synthesis and the presence of impurities led to the formation of related compounds, necessitating a deeper understanding of their chemical behavior and potential effects.

A notable aspect of the historical context is the contamination of chlorophenoxy herbicides, particularly 2,4,5-T, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and carcinogenic compound. wikipedia.orghealthandenvironment.org This contamination, a result of the manufacturing process of 2,4,5-trichlorophenol, spurred extensive research into the toxicology and environmental fate of not just the primary herbicides but also their associated compounds, including TCPE. wikipedia.orghealthandenvironment.org Studies have investigated the carcinogenicity and genotoxicity of TCPE, particularly when contaminated with dioxin. nih.gov

Interrelationships and Derivative Pathways with Related Chlorophenoxy Compounds

This compound is structurally related to other significant chlorophenoxy compounds and can be involved in various chemical transformations. The core structure consists of a 2,4,5-trichlorophenoxy group attached to an ethanol (B145695) moiety.

Synthesis and Derivative Formation:

One documented synthetic pathway involves the reaction of methyl 2-[4-(4-chlorophenoxy-methyl)-phenoxy]-propionate with 2-(2,4,5-trichloro-phenoxy)-ethanol in the presence of sodium at elevated temperatures. prepchem.com This reaction yields 2-(2,4,5-Trichloro-phenoxy)-ethyl 2-[4-(4-chlorophenoxymethyl)-phenoxy]-propionate. prepchem.com

Another key relationship is with 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). 2,4,5-T can be synthesized from 2,4,5-trichlorophenol. google.com The compound acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 2-(diethylamino)ethanol (B1670525) is formed from the reaction of 2,4,5-T and 2-(diethylamino)ethanol. ontosight.ai This suggests potential pathways where the ethanol group of a compound like TCPE could be modified or be a starting point for creating ester or ether linkages.

The degradation of chlorophenoxy compounds is also an important area of study. For instance, the breakdown of 2,4,5-T can lead to the formation of 2,4,5-trichlorophenol, which is a precursor in some synthetic routes. nih.govethz.ch While specific degradation pathways for TCPE are less documented in the provided results, the general principles of chlorophenoxy compound degradation, such as the cleavage of the ether bond, would likely apply.

Table 1: Key Related Chlorophenoxy Compounds and their Relationship to this compound

| Compound Name | Chemical Formula | Relationship to this compound |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | A major herbicide to which TCPE is structurally and synthetically related. wikipedia.orgnih.govontosight.ai |

| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | A common precursor in the synthesis of 2,4,5-T and potentially TCPE. google.comnih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Another major chlorophenoxy herbicide, often studied alongside 2,4,5-T. researchgate.nettaylorandfrancis.com |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | C₁₂H₄Cl₄O₂ | A significant contaminant in the production of 2,4,5-T and related compounds. wikipedia.orghealthandenvironment.org |

| Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 2-(diethylamino)ethanol | Not available | A derivative formed from 2,4,5-T and an ethanolamine, highlighting potential reactions involving the ethanol moiety. ontosight.ai |

Emerging Research Questions and Priorities for this compound

While much of the historical research has focused on the major chlorophenoxy herbicides, several emerging questions and research priorities can be identified for this compound and its relatives.

Environmental Fate and Transformation: A primary area of ongoing research is the environmental fate of chlorophenoxy compounds. researchgate.net For TCPE, specific questions remain regarding its persistence, mobility in soil and water, and its biodegradation pathways. epa.gov Understanding how TCPE transforms in the environment is crucial for assessing its long-term impact. Research into the degradation of related compounds like 2,4-D and 2,4,5-T provides a foundation for these investigations. ethz.chresearchgate.net

Analytical Methodology: The development of sensitive and specific analytical methods for detecting and quantifying chlorophenoxy compounds in various environmental and biological matrices is a continuing priority. nih.govnih.gov While methods exist for common herbicides like 2,4-D and 2,4,5-T, specific methods for TCPE may need further refinement to achieve low detection limits and high reproducibility, especially in complex samples. nih.govnih.gov

Genotoxicity and Mechanistic Toxicology: Although initial studies have explored the genotoxicity of TCPE, particularly in the context of dioxin contamination, further research is needed to fully elucidate its toxicological profile. nih.gov A key question is to distinguish the toxicity of TCPE itself from that of its contaminants. nih.gov Investigating the mechanisms of action, such as its potential to induce oxidative stress or interfere with cellular processes, is an important research direction. nih.gov

Table 2: Research Priorities for this compound

| Research Area | Key Research Questions |

| Environmental Fate | What are the primary degradation pathways of TCPE in soil and water? What is its potential for bioaccumulation? epa.gov |

| Analytical Chemistry | How can we improve the sensitivity and selectivity of methods for detecting TCPE in environmental samples? nih.govnih.gov |

| Toxicology | What are the specific cellular and molecular mechanisms of TCPE toxicity, independent of dioxin contamination? nih.gov |

| Comparative Studies | How do the environmental behavior and toxicological profile of TCPE compare to other short-chain esters and ethers of 2,4,5-trichlorophenol? |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKFMEGWDYLXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175451 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-77-2 | |

| Record name | Fenteracol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenteracol [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCPE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TCPE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,5-trichlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTERACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK76W4J89B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Studies of 2 2,4,5 Trichlorophenoxy Ethanol

Detection and Quantification in Environmental Compartments

The detection of 2-(2,4,5-Trichlorophenoxy)ethanol itself is not widely reported in environmental studies. Instead, monitoring has historically focused on the parent acid, 2,4,5-T, into which esters like this compound are expected to hydrolyze. healthandenvironment.orgnih.gov

The presence of 2,4,5-T and its derivatives in aquatic systems has been a subject of study, primarily resulting from agricultural runoff and spray drift. nih.govcdc.gov Esters of 2,4,5-T are generally insoluble in water but can enter waterways where they are typically hydrolyzed to the parent acid within a few days. healthandenvironment.orgpic.int

In the past, applications of 2,4,5-T on agricultural fields, such as for rice cultivation, were identified as a potential source of contamination for rivers and streams. pic.int Monitoring of surface waters in the United States between 1965 and 1968 detected 2,4,5-T at concentrations ranging from 0.01 to 0.07 parts per billion (ppb). nih.gov While these levels are low, they indicate the potential for transport from application sites to aquatic environments. The primary degradation product of 2,4,5-T in water is 2,4,5-trichlorophenol (B144370). nih.gov

Groundwater contamination has also been a concern. Low-level contamination of some groundwater supplies was reported during the 1960s and 1970s. epa.gov However, the potential for significant groundwater pollution is considered complex, as 2,4,5-T has a high potential for leaching, yet it also tends to adsorb to soil, which can limit its mobility. herts.ac.ukepa.gov Due to the cancellation of 2,4,5-T's use, significant future occurrences in drinking water are considered unlikely. epa.gov

| Environmental Medium | Location Context | Time Period | Detected Concentration |

|---|---|---|---|

| Surface Water | United States | 1965-1968 | 0.01 - 0.07 ppb |

| Ambient Air | Agricultural Areas, USA | Undisclosed | 0.06 - 14.6 µg/m³ |

In terrestrial environments, the fate of 2,4,5-T and its esters is governed by factors such as soil type, moisture, temperature, and microbial activity. healthandenvironment.orgresearchgate.net Esters applied to vegetation or soil are subject to degradation. healthandenvironment.org Studies have shown that 2,4,5-T is moderately mobile in sandy and clay soils. healthandenvironment.org

Research on forest ecosystems following the application of 2,4,5-T provides specific data on its persistence in soil and the forest floor. One study measured the decline of residues over 24 months, showing a significant decrease over time. oregonstate.edu Another study found that a pure culture of the bacterium Pseudomonas cepacia could effectively degrade high concentrations of 2,4,5-T in soil under optimal conditions. researchgate.net In soils from Vietnam historically contaminated with herbicides, native microbial communities also demonstrated the ability to degrade 2,4,5-T. frontiersin.org

| Time After Application (Months) | Residue in Vegetation (mg/kg) | Residue on Forest Floor (mg/m²) | Residue in Soil, 0-15 cm (mg/kg) |

|---|---|---|---|

| 0 | 52.4 | 35.7 | 0.01 |

| 1 | 3.14 | 40.6 | 0.02 |

| 3 | 0.33 | 13.1 | 0.08 |

| 6 | 0.23 | 3.92 | 0.02 |

| 12 | 0.21 | 1.73 | <0.01 |

| 24 | <0.02 | 0.68 | <0.01 |

The atmosphere represents a potential pathway for the distribution of this compound and its parent compound, particularly during and after aerial spraying. nih.gov Losses during spraying can release the herbicide into the atmosphere as fine droplets or adsorbed onto airborne particulates. nih.gov Ambient air monitoring in agricultural areas across the United States has detected 2,4,5-T levels ranging from 0.06 to 14.6 µg/m³. pic.int Once in the atmosphere, 2,4,5-T is subject to direct photolysis and reaction with hydroxyl radicals, with an estimated vapor phase half-life of about 1.12 days. nih.gov It can also be physically removed from the air through washout in rainfall or by settling. nih.gov

Identification of Potential Environmental Sources and Inputs

The primary historical source of this compound in the environment was its synthesis for inclusion in herbicide formulations containing 2,4,5-T. healthandenvironment.orgepa.gov These herbicides were widely used to control weeds in cereal crops, lawns, pastures, and forests. healthandenvironment.orgca.gov The manufacturing process itself involved the condensation of sodium chloroacetate (B1199739) with sodium 2,4,5-trichlorophenoxide. healthandenvironment.orgpic.int

A significant historical input was the use of "Agent Orange," a defoliant used during the Vietnam War, which was a mixture of esters of 2,4,5-T and 2,4-D. healthandenvironment.orgresearchgate.net Since the prohibition of 2,4,5-T in many countries, including the United States in 1985, direct environmental input from its application has ceased. ca.govwikipedia.org

However, a potential contemporary source of related pesticide contamination has been identified. Reports have surfaced concerning ethanol (B145695) production plants that process unsold, pesticide-treated seed corn. xerces.org This practice raises questions about the disposal of treated seeds and the potential for contamination of byproducts and the surrounding environment with a mixture of chemicals, though direct links to 2,4,5-T derivatives have not been specified. xerces.org Another potential environmental input is the formation of 2,4,5-T as a hydrolysis product from its various esters that may still persist in some isolated areas. nih.gov

Environmental Fate and Transformation Mechanisms of 2 2,4,5 Trichlorophenoxy Ethanol

Biodegradation Pathways and Kinetics

There is no published research detailing the biodegradation pathways or the kinetics of 2-(2,4,5-Trichlorophenoxy)ethanol in any environmental matrix.

Phytoremediation Potential and Plant Uptake Studies

There are no published studies on the phytoremediation potential or the uptake of this compound by plants.

Fungal Degradation Mechanisms and Pathways

The microbial degradation of chlorophenoxy herbicides is a key process in their environmental dissipation. While specific studies on this compound are scarce, the degradation of its parent compound, 2,4,5-T, by various fungal species has been well-documented. It is widely understood that the initial step in the degradation of 2,4,5-T esters in biological systems is the hydrolysis of the ester bond to form 2,4,5-T acid and the corresponding alcohol, in this case, ethanol (B145695). Subsequently, the 2,4,5-T molecule is subjected to fungal metabolic pathways.

Several fungal species have demonstrated the ability to degrade 2,4,5-T. White-rot fungi, in particular, are effective degraders due to their non-specific extracellular lignin-modifying enzymes. For instance, Phanerochaete chrysosporium has been shown to extensively biodegrade 2,4,5-T, mineralizing a significant portion to carbon dioxide. Research has also identified fungi from the genera Fusarium, Verticillium, and Eupenicillium as capable of degrading 2,4,5-T. nih.gov

The enzymatic systems responsible for this degradation primarily involve laccases and cytochrome P450 monooxygenases. usgs.gov A study on the white-rot fungus Rigidoporus sp. found a positive correlation between its laccase activity and the degradation rate of 2,4,5-T, suggesting that laccase is a dominant enzyme in the process. usgs.gov This fungus also appears to utilize cytochrome P450-type enzymes for the breakdown of the herbicide. usgs.gov The degradation pathway often involves the formation of polar and non-polar metabolites before the eventual breakdown of the aromatic ring.

Table 1: Fungi Involved in the Degradation of 2,4,5-T

| Fungal Genus/Species | Key Enzymes Implicated | Degradation Outcome |

|---|---|---|

| Phanerochaete chrysosporium | Lignin-modifying enzymes | Mineralization to CO2, formation of polar metabolites |

| Rigidoporus sp. | Laccase, Cytochrome P450 | Degradation of parent compound |

| Eupenicillium spp. | Not specified | Degradation to corresponding phenol (B47542) compounds |

| Fusarium spp. | Not specified | Degradation of parent compound |

Abiotic Degradation Mechanisms

Abiotic processes, including photolysis, hydrolysis, and redox reactions, contribute significantly to the transformation of this compound in the environment.

Photolytic Degradation Studies and Kinetics

Photodegradation, or photolysis, is a major abiotic pathway for the breakdown of chlorophenoxy herbicides in aquatic environments and on soil surfaces. For 2,4,5-T, the parent acid of this compound, photolysis in near-surface waters has a calculated half-life of approximately 15 days. mdpi.com The primary photochemical step involves both photoionization, which generates a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. This leads to the formation of various degradation products, including the substitution of chlorine atoms with hydroxyl groups and the hydroxylation of the benzene (B151609) ring. Primary photodegradation products identified for 2,4,5-T include 2,4,5-trichlorophenol (B144370) and 2-hydroxy-4,5-dichlorophenoxyacetic acid.

Hydrolysis Research and Environmental Factors

Hydrolysis is a critical abiotic transformation pathway for ester-based herbicides like this compound. In aquatic systems, these esters are chemically transformed into the corresponding phenoxyalkanoic acid anion, in this case, the 2,4,5-T anion. healthandenvironment.org This process is generally rapid, with esters of 2,4,5-T typically being hydrolyzed within a few days in water. nih.govnih.gov

The rate of hydrolysis is significantly influenced by environmental factors, most notably pH. In basic (alkaline) waters, the hydrolysis of phenoxy herbicide esters is accelerated. mdpi.com Conversely, in acidic waters, other processes like photodegradation may become more dominant. mdpi.com Therefore, the persistence of this compound in its ester form in the environment is expected to be short-lived, particularly in neutral to alkaline aquatic systems, leading to the formation of 2,4,5-T.

Redox Transformation Processes

Redox (oxidation-reduction) reactions can also contribute to the abiotic degradation of chlorophenoxy herbicides, although this is more pronounced in engineered systems than in natural environments. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron and hydrogen peroxide), have been shown to effectively degrade compounds like 2,4-D and MCPA, which are structurally similar to 2,4,5-T. acs.orgresearchgate.net These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the organic compounds. herts.ac.uk

In natural soil and water systems, abiotic redox transformations can occur, often catalyzed by minerals containing transition metals like iron. nih.gov While direct evidence for the natural abiotic redox transformation of this compound is limited, it is known that chemical oxidation and reduction can play a role in the degradation of redox-sensitive pesticides, especially those bound to soil particles. nih.gov The redox potential and pH of the soil are critical factors influencing these transformations. nih.gov

Sorption, Desorption, and Leaching Dynamics in Environmental Media

The movement and bioavailability of this compound and its primary metabolite, 2,4,5-T, in the environment are largely controlled by their interaction with soil and sediment.

2,4,5-T is considered to be moderately mobile in sandy and clay soils. nih.gov The sorption of phenoxy herbicides to soil is primarily influenced by the soil's organic matter content and pH. Higher organic matter content generally leads to increased sorption, which can reduce the compound's mobility and bioavailability. Soil pH affects the chemical form of the herbicide; at lower pH values, the acidic form of 2,4,5-T is more prevalent, which tends to be more strongly adsorbed than its anionic form, which dominates at higher pH. Iron oxides in the soil have also been identified as relevant sorbents for phenoxy herbicides.

Table 2: Factors Influencing Sorption of 2,4,5-T in Soil

| Soil Property | Influence on Sorption | Rationale |

|---|---|---|

| Organic Matter Content | Positive correlation | Provides binding sites for the herbicide. |

| pH | Negative correlation (sorption decreases as pH increases) | At lower pH, the neutral acid form predominates, which is less soluble and sorbs more strongly. At higher pH, the anionic form is more soluble and mobile. |

| Clay Content | Moderate influence | Clay minerals can provide surfaces for adsorption. |

| Iron Oxides | Positive correlation | Iron oxides act as significant sorbents for phenoxy herbicides. |

Formation Pathways within Environmental Systems

This compound is not a naturally occurring compound. Its presence in the environment is primarily due to its synthesis and use as a component of herbicide formulations or as a transformation product of other related substances.

The synthesis of 2,4,5-T esters, including the ethanol ester, involves the esterification of 2,4,5-T acid with the corresponding alcohol. In the environment, this compound can be formed as a metabolite from the breakdown of more complex 2,4,5-T esters. For example, a larger ester molecule might undergo partial hydrolysis or enzymatic cleavage, resulting in the formation of the smaller ethanol ester.

Conversely, and more significantly in the context of its environmental fate, this compound acts as a precursor to 2,4,5-T. The rapid hydrolysis of the ester in soil and water releases 2,4,5-T, which is then subject to further degradation. healthandenvironment.orgnih.gov Therefore, the primary role of this compound in environmental systems is often as a transient intermediate that quickly transforms into the more studied and persistent 2,4,5-T acid. The degradation of 2,4,5-T can then lead to the formation of other metabolites, with 2,4,5-trichlorophenol being a key intermediate. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4,5-Trichlorophenol |

| 2-Hydroxy-4,5-dichlorophenoxyacetic acid |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) |

| Carbon dioxide |

Ecological Transport, Bioaccumulation, and Trophic Transfer Mechanisms of 2 2,4,5 Trichlorophenoxy Ethanol in Non Human Biota

Uptake, Translocation, and Sequestration in Terrestrial Flora

Phenoxy herbicides, as a class, are known to be readily absorbed by both the foliage and roots of terrestrial plants and are translocated throughout the plant's vascular system. herts.ac.uk The mode of action for these synthetic auxins involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible broadleaf plants. nufarm.com

The uptake of 2-(2,4,5-Trichlorophenoxy)ethanol is expected to follow the general pattern of other 2,4,5-T esters. These esters are lipophilic, which can facilitate their penetration through the waxy cuticle of plant leaves. nufarm.com Once absorbed, it is probable that this compound is hydrolyzed to the parent acid, 2,4,5-T, which is the biologically active form. juniperpublishers.com This hydrolysis can occur within the plant tissues.

The translocation of the active form, 2,4,5-T, occurs via both the xylem and phloem, allowing it to move to various parts of the plant, including the growing points in the stems and roots where it exerts its herbicidal effects. nufarm.com Sequestration of phenoxy herbicides in plants can occur through conjugation with sugars or amino acids, forming less mobile and less toxic metabolites.

Table 1: General Principles of Phenoxy Herbicide Uptake and Translocation in Terrestrial Flora

| Process | Description | Relevance to this compound (Inferred) |

| Uptake | Absorption through leaves (foliar) and roots. Ester forms may enhance cuticular penetration. | The ethanol (B145695) ester is likely absorbed through leaves and roots. |

| Hydrolysis | Conversion of the ester to the active parent acid (2,4,5-T) within the plant or environment. | Expected to be a key step for herbicidal activity. |

| Translocation | Movement of the active form throughout the plant's vascular tissues (xylem and phloem). | Translocation to meristematic tissues is crucial for its mode of action. |

| Sequestration | Formation of conjugates with plant biomolecules, leading to detoxification and reduced mobility. | A potential mechanism for tolerance in some plant species. |

Aquatic Biota Uptake, Accumulation, and Depuration Research

The bioaccumulation potential of a chemical is often related to its octanol-water partition coefficient (Kow). While the specific log Kow for this compound is not available, the related 2,4,5-T butoxyethyl ester has a calculated XLogP3 of 4.7, suggesting a moderate potential for bioaccumulation. nih.gov However, the rapid hydrolysis to the more water-soluble 2,4,5-T acid would likely limit extensive bioaccumulation. For 2,4,5-T itself, significant bioaccumulation is not reported. healthandenvironment.orgpic.int

Studies have detected other phenoxy acid herbicides, such as 2,4-D and MCPA, in the tissues of fish from environments impacted by agricultural runoff. nih.govresearchgate.net This indicates that these types of compounds can be taken up by aquatic biota. The primary route of uptake for fish is likely through gill respiration of the dissolved form in the water. Depuration, or the elimination of the compound, would occur through metabolic processes and excretion.

Table 2: Inferred Bioaccumulation Potential of this compound in Aquatic Biota

| Parameter | Inferred Information | Basis of Inference |

| Uptake Route | Gill respiration, dermal absorption, dietary intake. | General principles of contaminant uptake in aquatic organisms. |

| Bioaccumulation Potential | Likely low to moderate. | Based on the expected rapid hydrolysis to the more water-soluble 2,4,5-T and the lack of significant bioaccumulation reported for 2,4,5-T. healthandenvironment.orgpic.int |

| Metabolism | Hydrolysis to 2,4,5-T is a probable key metabolic step. | Environmental fate of other 2,4,5-T esters. nih.gov |

| Depuration | Likely to be relatively rapid for the parent acid. | General toxicokinetics of phenoxy herbicides. |

Mechanistic Studies of Bioaccumulation and Biomagnification in Food Webs

There is a lack of specific research on the biomagnification and trophic transfer of this compound in food webs. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org For a substance to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation. cimi.org

Given that esters of 2,4,5-T are reported to hydrolyze within a few days in the environment and that 2,4,5-T itself does not show significant bioaccumulation, the potential for biomagnification of this compound is considered to be low. healthandenvironment.org Trophic transfer, the movement of a contaminant from one trophic level to the next, can occur, but it is unlikely to result in a significant increase in concentration at higher trophic levels for compounds that are readily metabolized and excreted. researchgate.net

Sediment-Water Column Partitioning and Biotic Exposure Pathways in Aquatic Ecosystems

The partitioning of a chemical between the sediment and the water column is a critical factor in determining its fate and the exposure pathways for aquatic organisms. This partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc). There is no specific Koc value available for this compound.

For the related compound Silvex (2,4,5-TP), it has been reported to strongly adsorb to soils and sediments. epa.gov In general, phenoxy acids are considered to be weakly absorbed in soil. researchgate.net The ester form, being more lipophilic, might have a greater tendency to adsorb to the organic matter in sediments. If this compound partitions to the sediment, it could become a source of exposure for benthic organisms.

Anaerobic degradation of 2,4,5-T has been observed in freshwater sediments, indicating that microbial communities in these environments can break down the parent compound. nih.gov This suggests that even if this compound partitions to the sediment and is hydrolyzed to 2,4,5-T, degradation pathways exist.

Biotic exposure pathways in aquatic ecosystems would include direct uptake from the water column by pelagic organisms and exposure to contaminated sediments and porewater for benthic organisms. Ingestion of contaminated food would be another potential exposure route throughout the food web.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2,4,5-Trichlorophenoxy)ethanol?

A common approach involves esterification or etherification reactions. For example, dissolve the precursor acid (e.g., 2,4,5-trichlorophenol) in methanol with a catalytic acid (e.g., sulfuric acid), reflux for several hours, and purify via recrystallization or distillation . Adjust reaction conditions (time, temperature, solvent) based on the precursor’s reactivity. Characterization via NMR and GC-MS is critical to confirm purity and structure .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include molecular weight (241.50 g/mol), melting point (~77°C), boiling point (142–145°C at 1 Torr), and density (1.478 g/cm³) . Use techniques like:

- HPLC or GC for purity analysis.

- FT-IR to identify functional groups (e.g., –OH, C–O–C).

- X-ray crystallography for structural confirmation if crystalline .

Q. What safety protocols are essential for laboratory handling?

- Avoid inhalation/contact; use PPE (gloves, goggles, lab coats).

- Store away from oxidizing agents and food products .

- Follow waste disposal regulations, as chlorinated phenoxy compounds are often classified as hazardous .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways be studied?

- Analytical methods : Use GC-ECD or LC-MS/MS to detect trace residues in soil/water .

- Biodegradation : Co-oxidation by microbial consortia (e.g., Pseudomonas spp.) under aerobic conditions. Monitor intermediates like 2,4,5-trichlorophenol via mass spectrometry .

- Half-life studies : Conduct under varying pH, temperature, and UV exposure to model environmental fate .

Q. How do structural modifications influence biological activity compared to analogs?

- Compare with derivatives like 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) or Silvex (2-(2,4,5-trichlorophenoxy)propionic acid).

- Structure-activity relationship (SAR) : The ethanol moiety reduces herbicidal activity but may enhance solubility for pharmaceutical applications. Test via in vitro bioassays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions in toxicity or reactivity data across studies?

- Meta-analysis : Compare studies for variables like impurity profiles (e.g., TCDD contamination in older samples) .

- Reproduce experiments : Standardize conditions (e.g., solvent, purity) and validate with certified reference materials .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.